molecular formula C7H11BrO3 B13070209 3-Bromo-4-(oxetan-3-yloxy)oxolane

3-Bromo-4-(oxetan-3-yloxy)oxolane

Cat. No.: B13070209
M. Wt: 223.06 g/mol
InChI Key: TWJNWOIHQXDNNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(oxetan-3-yloxy)oxolane typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate is then treated with various phenols to yield the desired compound . The reaction conditions often include mild bases like potassium carbonate in acetone at room temperature to improve yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(oxetan-3-yloxy)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

3-bromo-4-(oxetan-3-yloxy)oxolane

InChI

InChI=1S/C7H11BrO3/c8-6-3-10-4-7(6)11-5-1-9-2-5/h5-7H,1-4H2

InChI Key

TWJNWOIHQXDNNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2COCC2Br

Origin of Product

United States

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